molecular formula C20H24N6OS B7048191 N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide

N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide

Cat. No.: B7048191
M. Wt: 396.5 g/mol
InChI Key: BUQSCDBKIIZMRU-UHFFFAOYSA-N
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Description

N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a triazole ring. These structural components are known for their diverse biological activities and are often found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a dihaloalkane.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition steps and continuous flow reactors for the condensation reactions. Solvent selection and purification methods such as recrystallization or chromatography would be crucial to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups results in amines .

Scientific Research Applications

N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-3-14-5-4-6-15(9-14)10-17-12-22-20(28-17)23-19(27)18-13(2)26(25-24-18)16-7-8-21-11-16/h4-6,9,12,16,21H,3,7-8,10-11H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQSCDBKIIZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(N(N=N3)C4CCNC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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